molecular formula C14H13N3OS B2552031 [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine CAS No. 797769-11-0

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B2552031
CAS No.: 797769-11-0
M. Wt: 271.34
InChI Key: MFVRROFGSDJXSG-UHFFFAOYSA-N
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Description

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that features both oxadiazole and thiophene rings. The oxadiazole ring is known for its diverse biological activities and stability, while the thiophene ring is recognized for its electronic properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique structural features.

Scientific Research Applications

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine has a wide range of scientific research applications:

Future Directions

The future directions for the research and development of “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine” and similar compounds could involve further exploration of their anticancer potential. Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells . Therefore, future research could focus on the design and synthesis of new 1,3,4-oxadiazole derivatives with enhanced biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by basification with potassium hydroxide (KOH) to yield the oxadiazole ring . The thiophene ring can be introduced through various coupling reactions, such as the reaction of chloroacetamide with mercaptothiazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Comparison with Similar Compounds

[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its combined oxadiazole and thiophene rings, which confer both biological activity and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-5-11(6-3-1)14-17-16-13(18-14)10-15-9-12-7-4-8-19-12/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVRROFGSDJXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CNCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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